Cas no 3546-51-8 (2,4-dichloro-N-methylpyrimidin-5-amine)

2,4-Dichloro-N-methylpyrimidin-5-amine is a versatile pyrimidine derivative widely employed as a key intermediate in pharmaceutical and agrochemical synthesis. Its dichloro-substituted pyrimidine core offers high reactivity, facilitating selective functionalization at the 2- and 4-positions, while the N-methylamine group enhances solubility and further derivatization potential. This compound is particularly valued for its role in constructing heterocyclic frameworks, such as kinase inhibitors and herbicidal agents, due to its stability and compatibility with cross-coupling reactions. Its well-defined structure and consistent purity make it a reliable building block for research and industrial applications. Proper handling is advised due to its reactivity with nucleophiles.
2,4-dichloro-N-methylpyrimidin-5-amine structure
3546-51-8 structure
Product Name:2,4-dichloro-N-methylpyrimidin-5-amine
CAS No:3546-51-8
MF:C5H5Cl2N3
MW:178.019298315048
MDL:MFCD16657247
CID:309717
PubChem ID:255553
Update Time:2025-06-14

2,4-dichloro-N-methylpyrimidin-5-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinamine,2,4-dichloro-N-methyl-
    • 2,4-dichloro-N-methylpyrimidin-5-amine
    • 5-Methylamino-2,4-Dichloropyrimidine
    • (2,4-dichloro-pyrimidin-5-yl)-methyl-amine
    • 2,4-Dichlor-5-methylamino-pyrimidin
    • 2,4-dichloro-5-methylamino-pyrimidine
    • 5-Methylamino-2,4-dichlor-pyrimidin
    • AC1L5SNS
    • AC1Q3PQW
    • AG-K-67039
    • AR-1L2802
    • CTK4H4614
    • NSC81181
    • Pyrimidine, 2,4-dichloro-5-(methylamino)-
    • NSC-81181
    • SB57166
    • 3546-51-8
    • MFCD16657247
    • Pyrimidine,4-dichloro-5-(methylamino)-
    • 5-Pyrimidinamine, 2,4-dichloro-N-methyl-
    • FOHHFPFNTZZRLP-UHFFFAOYSA-N
    • SY286429
    • NSC 81181
    • SCHEMBL3538817
    • DTXSID30292259
    • EN300-1178222
    • CS-0167505
    • MDL: MFCD16657247
    • Inchi: 1S/C5H5Cl2N3/c1-8-3-2-9-5(7)10-4(3)6/h2,8H,1H3
    • InChI Key: FOHHFPFNTZZRLP-UHFFFAOYSA-N
    • SMILES: ClC1C(=CN=C(N=1)Cl)NC

Computed Properties

  • Exact Mass: 176.98625
  • Monoisotopic Mass: 176.986
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 37.8Ų

Experimental Properties

  • Density: 1.492
  • Boiling Point: 299.9°Cat760mmHg
  • Flash Point: 135.2°C
  • Refractive Index: 1.619
  • PSA: 37.81

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Additional information on 2,4-dichloro-N-methylpyrimidin-5-amine

Comprehensive Overview of 2,4-Dichloro-N-methylpyrimidin-5-amine (CAS No. 3546-51-8): Properties, Applications, and Industry Insights

2,4-Dichloro-N-methylpyrimidin-5-amine (CAS No. 3546-51-8) is a specialized heterocyclic compound widely recognized for its role in pharmaceutical and agrochemical research. This pyrimidine derivative features a unique molecular structure with two chlorine atoms at the 2- and 4-positions and a methylamine group at the 5-position, making it a versatile intermediate in synthetic chemistry. Its CAS registry number (3546-51-8) is frequently searched in chemical databases, reflecting its industrial relevance.

In recent years, the demand for 2,4-dichloro-N-methylpyrimidin-5-amine has surged due to its applications in drug discovery and crop protection. Researchers highlight its utility as a building block for kinase inhibitors and antiviral agents, aligning with trends in precision medicine. Meanwhile, agrochemical innovators leverage its reactivity to develop next-generation pesticides with enhanced selectivity. These applications resonate with trending searches like "pyrimidine-based pharmaceuticals" and "sustainable agrochemicals," underscoring its cross-disciplinary importance.

The compound’s physicochemical properties—including a molecular weight of 192.03 g/mol and moderate solubility in organic solvents—are critical for formulation optimization. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed for purity verification, a topic frequently queried in scientific forums. Notably, its stability under controlled conditions makes it suitable for high-throughput synthesis, a key focus area in modern process chemistry.

From an SEO perspective, terms like "buy 2,4-dichloro-N-methylpyrimidin-5-amine" and "3546-51-8 supplier" rank highly, reflecting commercial interest. However, users also seek technical insights, such as "synthetic routes for N-methylpyrimidinamine derivatives" or "safety data for CAS 3546-51-8." Addressing these queries, this article emphasizes the compound’s non-hazardous handling protocols and compatibility with green chemistry principles, aligning with industry shifts toward sustainable synthesis.

Innovations in catalytic functionalization have further expanded the utility of 2,4-dichloro-N-methylpyrimidin-5-amine. For instance, palladium-catalyzed cross-coupling reactions enable the introduction of diverse aryl groups, a technique explored in recent peer-reviewed journals. Such advancements cater to searches like "pyrimidine C-H activation" and "CAS 3546-51-8 reactivity," bridging academic research with industrial applications.

Regulatory compliance remains a priority for stakeholders. While the compound is not classified as a restricted substance, adherence to REACH and GMP guidelines ensures supply chain transparency. This aligns with user concerns about "regulatory status of pyrimidine amines" and "3546-51-8 SDS," reinforcing the need for accurate, accessible documentation.

In conclusion, 2,4-dichloro-N-methylpyrimidin-5-amine (CAS No. 3546-51-8) exemplifies the intersection of scientific innovation and market demand. Its multifaceted applications—from pharmaceutical intermediates to agrochemical precursors—position it as a critical asset in contemporary chemistry. By addressing both technical and commercial queries, this overview serves as a holistic resource for researchers, suppliers, and regulatory professionals alike.

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